2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione
Description
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family
Properties
IUPAC Name |
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-26-17-11-5-8-14(19(17)27-2)12-22-23-20(24)15-9-3-6-13-7-4-10-16(18(13)15)21(23)25/h3-12H,1-2H3/b22-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWRRIACDUKUSK-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups can be further functionalized to form imines, amines, thioureas, and hydrazones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imines, amines, thioureas, hydrazones, and various substituted derivatives .
Scientific Research Applications
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms enable the compound to selectively bind to target ions or molecules, resulting in a measurable fluorescent signal.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as:
- 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Fluorol 555)
Uniqueness
What sets 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular recognition and signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
